molecular formula C7H17ClN2O2S B1382840 N,N-dimethylpiperidine-3-sulfonamide hydrochloride CAS No. 1803599-47-4

N,N-dimethylpiperidine-3-sulfonamide hydrochloride

Cat. No.: B1382840
CAS No.: 1803599-47-4
M. Wt: 228.74 g/mol
InChI Key: RQDGBDIPDMQHEF-UHFFFAOYSA-N
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Description

N,N-dimethylpiperidine-3-sulfonamide hydrochloride is a chemical compound with the molecular formula C7H17ClN2O2S. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both sulfonamide and hydrochloride functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylpiperidine-3-sulfonamide hydrochloride typically involves the reaction of piperidine derivatives with sulfonamide reagents under controlled conditions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylpiperidine-3-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N,N-dimethylpiperidine-3-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N,N-dimethylpiperidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-methylpiperidine-3-sulfonamide hydrochloride
  • N,N-diethylpiperidine-3-sulfonamide hydrochloride
  • Piperidine-3-sulfonamide hydrochloride

Uniqueness

N,N-dimethylpiperidine-3-sulfonamide hydrochloride is unique due to its specific structural features, such as the presence of two methyl groups on the nitrogen atom. This structural modification can influence its chemical reactivity, biological activity, and overall properties compared to similar compounds .

Properties

IUPAC Name

N,N-dimethylpiperidine-3-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S.ClH/c1-9(2)12(10,11)7-4-3-5-8-6-7;/h7-8H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDGBDIPDMQHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethylpiperidine-3-sulfonamide hydrochloride
Reactant of Route 2
N,N-dimethylpiperidine-3-sulfonamide hydrochloride
Reactant of Route 3
N,N-dimethylpiperidine-3-sulfonamide hydrochloride
Reactant of Route 4
N,N-dimethylpiperidine-3-sulfonamide hydrochloride
Reactant of Route 5
N,N-dimethylpiperidine-3-sulfonamide hydrochloride
Reactant of Route 6
N,N-dimethylpiperidine-3-sulfonamide hydrochloride

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